molecular formula C18H22N2O3S B2867704 3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea CAS No. 1797605-22-1

3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2867704
CAS No.: 1797605-22-1
M. Wt: 346.45
InChI Key: HFDDZYLOAYWSLA-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxyphenyl group, a tetrahydropyran ring, and a thiophen-2-ylmethyl group attached to a urea moiety

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its urea moiety.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Polymer Synthesis: Utilization in the synthesis of polymers with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea typically involves the following steps:

    Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine. For example, 2-methoxyphenyl isocyanate can be reacted with a suitable amine derivative of tetrahydropyran and thiophen-2-ylmethyl.

    Cyclization: The intermediate product may undergo cyclization to form the tetrahydropyran ring under acidic or basic conditions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts or specific reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the thiophen-2-ylmethyl group.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    3-(2-methoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea imparts unique electronic and steric properties that may influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-17-7-3-2-6-16(17)19-18(21)20(13-15-5-4-12-24-15)14-8-10-23-11-9-14/h2-7,12,14H,8-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDDZYLOAYWSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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